Cas no 60297-37-2 (Auriculasin)

Auriculasin structure
Auriculasin structure
Nome del prodotto:Auriculasin
Numero CAS:60297-37-2
MF:C25H24O6
MW:420.454467773438
CID:951593
PubChem ID:5358846

Auriculasin Proprietà chimiche e fisiche

Nomi e identificatori

    • Auriculasin
    • &nbsp
    • 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
    • 3-(3,4-dihydroxy-phenyl)-5-hydroxy-8,8-dimethyl-10-(3-methyl-but-2-enyl)-8H-pyrano[3,2-g]chromen-4-one
    • AC1NSD93
    • auriculatin
    • CHEMBL459129
    • NP-012879
    • NSC285656
    • [ "" ]
    • Cudraisoflavone A
    • 9105AF
    • BDBM50442400
    • LMPK12050247
    • Rattan Spatholobi Extract
    • NSC-285656
    • FS-8648
    • DTXSID50418510
    • AKOS040761390
    • NSC 285656
    • 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-buten-1-yl)-2h,6h-pyrano[3,2-g]chromen-6-one
    • CS-0023510
    • HY-N2911
    • 60297-37-2
    • NCGC00384963-01!7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
    • CHEBI:178564
    • SCHEMBL25989454
    • DTXCID70369358
    • 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano(3,2-g)chromen-6-one
    • DA-61321
    • Inchi: 1S/C25H24O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,26-28H,7H2,1-4H3
    • Chiave InChI: PSEBCAMYGWGJMH-UHFFFAOYSA-N
    • Sorrisi: O1C2C(C([H])=C([H])C1(C([H])([H])[H])C([H])([H])[H])=C(C1C(C(C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])=C([H])OC=1C=2C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=O)O[H]

Proprietà calcolate

  • Massa esatta: 420.15732
  • Massa monoisotopica: 420.15728848 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 792
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Peso molecolare: 420.5
  • Superficie polare topologica: 96.2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.3±0.1 g/cm3
  • Punto di ebollizione: 668.0±55.0 °C at 760 mmHg
  • Punto di infiammabilità: 231.2±25.0 °C
  • PSA: 96.22
  • Pressione di vapore: 0.0±2.1 mmHg at 25°C

Auriculasin Informazioni sulla sicurezza

Auriculasin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3471-1 mg
Auriculasin
60297-37-2
1mg
¥2675.00 2022-04-26
A2B Chem LLC
AG79241-5mg
Auriculasin
60297-37-2 96%
5mg
$2280.00 2023-12-30
TargetMol Chemicals
TN3471-1 mL * 10 mM (in DMSO)
Auriculasin
60297-37-2 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN3471-5 mg
Auriculasin
60297-37-2 98%
5mg
¥ 3,710 2023-07-11
A2B Chem LLC
AG79241-1mg
Auriculasin
60297-37-2 98%
1mg
$685.00 2024-04-19
TargetMol Chemicals
TN3471-1 ml * 10 mm
Auriculasin
60297-37-2
1 ml * 10 mm
¥ 14800 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A49030-5mg
7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
60297-37-2 ,HPLC≥98%
5mg
¥5280.0 2023-09-08
TargetMol Chemicals
TN3471-5mg
Auriculasin
60297-37-2
5mg
¥ 12350 2024-07-20

Auriculasin Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:60297-37-2)Auriculasin
TBW00547
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta